4-(4-Bromobenzenesulfonamido)benzoic acid is an organic compound belonging to the sulfonamide class. [, ] Sulfonamides are a class of organic compounds characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. These compounds are often recognized for their biological activity and have been widely studied for their potential use in various applications, such as pharmaceuticals and materials science.
This compound is part of a broader class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (). The specific structure of 4-(4-Bromobenzenesulfonamido)benzoic acid suggests functionalities that may be relevant in drug design and development, particularly in the synthesis of biologically active molecules .
The synthesis of 4-(4-Bromobenzenesulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-bromobenzenesulfonyl chloride. The following steps outline a general synthetic route:
This method yields 4-(4-Bromobenzenesulfonamido)benzoic acid with reasonable efficiency and purity .
The molecular structure of 4-(4-Bromobenzenesulfonamido)benzoic acid features a benzoic acid moiety attached to a sulfonamide group that contains a brominated phenyl ring. Key aspects include:
The chemical reactivity of 4-(4-Bromobenzenesulfonamido)benzoic acid can be explored through various reactions:
These reactions highlight its utility as a building block in organic synthesis .
The mechanism of action for compounds like 4-(4-Bromobenzenesulfonamido)benzoic acid often involves its interaction with biological targets such as enzymes or receptors. For instance:
Further studies are required to elucidate specific mechanisms within biological systems .
The physical and chemical properties of 4-(4-Bromobenzenesulfonamido)benzoic acid include:
These properties are crucial for determining its handling, storage, and application in various chemical processes .
The applications of 4-(4-Bromobenzenesulfonamido)benzoic acid span several fields:
The systematic IUPAC name for this compound is 4-[(4-bromophenyl)sulfonylamino]benzoic acid, reflecting its precise atomic connectivity. Alternative naming conventions include 4-{[(4-bromophenyl)sulfonyl]amino}benzoic acid, both of which are chemically valid and explicitly define the bromophenyl sulfonamide moiety attached to a para-carboxylated benzene ring. The compound's identifier CID 1034760 (PubChem) and CAS numbers (e.g., 126145-99-1) provide standardized references for chemical databases [1] [9].
Structural characterization reveals key molecular features:
Crystallographic studies (monoclinic, space group P2₁/c) demonstrate a distinct hydrogen bonding network dominated by carboxylic acid dimer formation. The carboxyl group shows near-perfect planarity with its attached benzene ring (maximal deviation: 0.004 Å), facilitating efficient O-H···O bonding. Additional stabilization arises from N-H···O and C-H···O interactions, plus a notable Br···Br contact (3.5199 Å) that contributes to supramolecular architecture [2] [3].
Table 1: Crystallographic Parameters for 4-(4-Bromobenzenesulfonamido)benzoic Acid
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 5.1344(5) |
b (Å) | 13.1713(11) |
c (Å) | 20.0224(19) |
β (°) | 91.730(5) |
Volume (ų) | 1353.4(2) |
Z | 4 |
Temperature (K) | 296 |
Table 2: Hydrogen Bonding Geometry
D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
---|---|---|---|---|
O2-H2A···O1ⁱ | 0.82 | 1.80 | 2.606(4) | 171 |
N1-H1···O4ⁱⁱ | 0.86 | 2.57 | 3.001(3) | 112 |
C2-H2···O1ⁱⁱⁱ | 0.93 | 2.46 | 3.361(5) | 164 |
The development of sulfonamide derivatives represents a pivotal advancement in medicinal chemistry, beginning with the antibacterial revolution initiated by Prontosil in the 1930s. As structural derivatization progressed, researchers discovered that sulfonamide diversification significantly modulated biological activity. The introduction of the 4-bromobenzenesulfonamido moiety onto benzoic acid created a hybrid structure merging two pharmacophores: the sulfonamide's enzyme-inhibiting capability and the carboxylate's metal-coordinating capacity [6].
Early research demonstrated that aromatic sulfonamides exhibit potent inhibition of carbonic anhydrases (CAs), enzymes critical for physiological pH regulation and ion transport. The bromine atom in this specific derivative provides distinct advantages: its electron-withdrawing nature enhances sulfonamide proton acidity, thereby strengthening zinc coordination in CA active sites. Simultaneously, the bromine's steric bulk subtly modulates binding orientation, potentially enhancing isozyme selectivity—particularly for tumor-associated CA isoforms identified in later research [6].
Synthetic routes to this compound typically follow sulfonyl chloride coupling methodologies. The approach involves reacting 4-bromobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions, followed by purification via ethanol recrystallization to yield crystals suitable for X-ray analysis. This synthesis aligns with methods described for analogous sulfonamides by Deng and Mani, establishing reliable access to high-purity material for research applications [2] [3].
Medicinal Chemistry Applications
In pharmaceutical research, this compound serves as a precursor and structural template for developing carbonic anhydrase inhibitors (CAIs) with topical antiglaucoma activity. Researchers have derivatized its carboxyl group into amides or utilized its sulfonamide nitrogen for further functionalization, yielding compounds with nanomolar affinity against CA II and IV—isozymes mediating aqueous humor bicarbonate secretion. Crucially, the bromine substituent provides steric and electronic effects that differentiate it from classical CAIs like dorzolamide. Derivatives retain excellent water solubility at physiological pH (7.0–7.5), enabling formulation without extreme acidity that causes ocular irritation [6].
The compound's structural features facilitate optimized corneal penetration due to balanced lipophilicity (predicted LogP ≈ 2.95) and polar surface area (≈83 Ų). In rabbit models, analogs demonstrate superior intraocular pressure (IOP) reduction (6.4–9.5 mmHg at 30 min) compared to commercial drugs, with effects persisting for 3–5 hours. Notably, analogs also exhibit unusual CA I selectivity—a rarity among sulfonamides—potentially enabling novel therapeutic applications targeting this abundant blood isoform [6] [10].
Material Science Applications
Beyond medicinal applications, this compound exhibits intriguing solid-state properties arising from its diverse intermolecular interaction capabilities. The crystalline structure demonstrates three distinct stabilization mechanisms:
The compound's predicted collision cross-sections (CCS) vary significantly with adduct formation, ranging from 158.0 Ų for [M+K]+ to 203.8 Ų for [M+CH₃COO]–. This sensitivity to ionic environment suggests utility in mass spectrometry-based separation or detection methodologies. Furthermore, its thermal stability and defined melting point (unreported in literature but typically >200°C based on analogs) support potential applications in crystalline material design where thermal resilience is required [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7